molecular formula C19H19N3OS B2949577 3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 2034347-97-0

3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2949577
CAS No.: 2034347-97-0
M. Wt: 337.44
InChI Key: RWWUCVIJPBSKHH-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a synthetic organic compound offered For Research Use Only (RUO). This molecule is characterized by a multifunctional structure incorporating a benzamide core, a dimethylamino group, and a hybrid heteroaromatic system consisting of thiophene and pyridine rings. This specific arrangement of atoms makes it a valuable scaffold in medicinal chemistry and drug discovery research. The presence of both thiophene and pyridine rings is of significant interest, as these heterocycles are commonly found in pharmacologically active compounds. Thiophene-containing molecules, in particular, are frequently investigated for their diverse biological activities . The molecular structure provides multiple sites for chemical interaction and modification, allowing researchers to explore structure-activity relationships (SAR). This compound is designed for use in laboratory research and development settings only. It is strictly not for diagnostic, therapeutic, veterinary, or personal use. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis, or as a candidate for screening in the development of new biologically active molecules.

Properties

IUPAC Name

3-(dimethylamino)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-22(2)17-6-3-5-15(10-17)19(23)21-12-14-9-16(13-20-11-14)18-7-4-8-24-18/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWUCVIJPBSKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C17H19N3S\text{C}_{17}\text{H}_{19}\text{N}_3\text{S}

This compound features a dimethylamino group, a thiophenyl moiety, and a pyridinyl ring, which are known to influence its biological interactions.

Research indicates that compounds similar to 3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many benzamide derivatives act as inhibitors for specific enzymes involved in cancer proliferation.
  • Receptor Modulation : The presence of the dimethylamino group may enhance binding affinity to certain receptors, potentially modulating signaling pathways associated with cancer and inflammation.
  • Antioxidant Activity : Some studies suggest that thiophene-containing compounds exhibit antioxidant properties, which may contribute to their therapeutic effects.

Anticancer Properties

Several studies have reported on the anticancer properties of related benzamide compounds. For instance:

  • Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity, a target in various cancers. Compounds showed moderate to high potency in inhibiting cell proliferation driven by RET mutations .
CompoundIC50 (µM)Target
I-80.5RET
I-91.2RET

Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds. For example, one study highlighted that certain dimethylamino derivatives could protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

  • Case Study on Antitumor Efficacy : A clinical trial involving patients with advanced solid tumors treated with a benzamide derivative demonstrated significant tumor reduction in 30% of participants after eight weeks of treatment .
  • Neuroprotection in Animal Models : In rodent models, administration of a related compound showed improved cognitive function and reduced neuronal death in models of Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide and related benzamide derivatives:

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Activity (If Reported) Physicochemical Properties References
Target Compound Benzamide - 3-(Dimethylamino) benzene
- (5-(Thiophen-2-yl)pyridin-3-yl)methyl
Not explicitly reported Moderate solubility (dimethylamino)
4d () Benzamide-thiazole hybrid - 3,4-Dichloro benzene
- Morpholinomethyl on thiazole
Potential bioactivity (unspecified) Lower solubility (chloro groups)
Imatinib () Benzamide-pyrimidine hybrid - 4-Methylpiperazinylmethyl
- Pyridin-3-yl
Kinase inhibitor (BCR-ABL, DDR1/2) High solubility (piperazine)
Compound 52 () Benzamide-thiophene hybrid - Cyclopentylamino
- Thiophen-2-yl
SARS-CoV-2 PLpro inhibition (antiviral) Moderate solubility (cyclopentylamino)
Nilotinib () Benzamide-imidazole hybrid - 4-Methylpiperazinyl
- Trifluoromethyl
Kinase inhibitor (BCR-ABL) Enhanced lipophilicity (CF3 group)
MC1568 () Hydroxamic acid derivative - Fluorophenyl-oxopropenyl
- Pyrrole-methyl
HDAC inhibitor Polar (hydroxamate group)

Key Observations

Substituent Impact on Solubility: The dimethylamino group in the target compound likely enhances water solubility compared to lipophilic substituents like trifluoromethyl (nilotinib) or dichloro groups (4d). However, it may be less polar than the 4-methylpiperazinyl group in imatinib, which is known to improve bioavailability .

Role of Heterocycles :

  • The thiophen-2-yl group in the target compound is structurally analogous to antiviral derivatives in , where thiophene moieties contribute to π-stacking interactions with viral proteases .
  • Pyridine and pyrimidine rings (e.g., in imatinib) are common in kinase inhibitors, suggesting the target compound’s pyridin-3-yl group may facilitate similar target engagement .

Biological Activity Trends: Kinase inhibitors (e.g., imatinib, nilotinib) often feature benzamide cores with bulky, flexible substituents (e.g., piperazine), which enhance binding pocket compatibility . The target compound’s rigid thiophene-pyridine system may limit kinase affinity but could favor other targets.

Synthetic Considerations: The target compound’s synthesis likely involves amide coupling between 3-(dimethylamino)benzoic acid derivatives and a (5-(thiophen-2-yl)pyridin-3-yl)methanamine intermediate, analogous to methods in and . Substituents like dimethylamino may simplify synthesis compared to morpholinomethyl (4d) or cyclopentylamino (Compound 52), which require additional steps for heterocycle functionalization .

Q & A

Q. What are the optimal synthetic routes for 3-(dimethylamino)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide, and how do reaction conditions influence product yield?

  • Methodological Answer : The synthesis can be optimized by selecting appropriate leaving groups and protonating agents. For example, using pyridine as a base promotes amide bond formation, while excess protonating agents and elevated temperatures may favor alternative pathways (e.g., cyclization to heterocycles). Reaction parameters like solvent polarity (e.g., dichloromethane vs. polar aprotic solvents) and stoichiometric ratios of reactants should be systematically varied to maximize yield . Controlled copolymerization techniques, such as those used for polycationic dye-fixatives, can also inform scalable synthesis strategies .

Q. How can spectroscopic techniques (NMR, IR, GC-MS) be employed to characterize the structural integrity of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂), thiophene protons (δ ~6.8–7.5 ppm), and pyridine/benzamide aromatic regions. Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals .
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and absence of residual carboxylic acid O-H (~2500–3300 cm⁻¹) .
  • GC-MS : Monitor molecular ion peaks (e.g., m/z corresponding to [M+H]⁺) and fragmentation patterns to verify purity and detect by-products .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound, and how do they correlate with experimental findings?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic reactivity. For example, the thiophene-pyridine moiety may exhibit π-π stacking interactions in biological systems, while the dimethylamino group influences electron density distribution. Validate computational results with experimental UV-Vis spectra or electrochemical data (e.g., cyclic voltammetry) . Tools like ACD/Labs Percepta Platform provide predicted logP and pKa values for solubility and stability assessments .

Q. How can researchers resolve contradictions between experimental reactivity data and computational predictions for this benzamide derivative?

  • Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in simulations. For instance, DFT may predict nucleophilic attack at the benzamide carbonyl, but steric hindrance from the pyridinyl-methyl group in practice limits reactivity. To reconcile differences:
  • Perform solvent-phase DFT calculations (e.g., using SMD implicit solvation models).
  • Conduct kinetic studies (e.g., variable-temperature NMR) to compare activation energies with computed barriers .

Q. What strategies are effective in minimizing by-products during synthesis, particularly when dealing with competing reaction pathways?

  • Methodological Answer :
  • By-product suppression : Use protecting groups (e.g., silyl ethers) for reactive amines or thiophene sulfur atoms during coupling steps.
  • Reaction monitoring : Employ in-situ IR or LC-MS to detect intermediates (e.g., imidazolidinones from cyclization) and adjust conditions dynamically .
  • Temperature control : Lower temperatures (~0–25°C) reduce side reactions like oxidation of the thiophene ring .

Q. In designing biological activity assays for this compound, what considerations are critical for evaluating its potential as a probe in thiophene-related pathways?

  • Methodological Answer :
  • Target selection : Prioritize proteins with known thiophene-binding domains (e.g., cytochrome P450 enzymes or kinases).
  • Assay design : Use fluorescence polarization or SPR to measure binding affinity. Include controls with unmodified thiophene derivatives to isolate the benzamide’s contribution .
  • Metabolic stability : Assess hepatic microsomal degradation rates, noting the trifluoromethyl group’s role in enhancing half-life (if applicable) .

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